molecular formula C10H19N B13183269 N-cyclopropyl-3-methylcyclohexan-1-amine

N-cyclopropyl-3-methylcyclohexan-1-amine

Katalognummer: B13183269
Molekulargewicht: 153.26 g/mol
InChI-Schlüssel: CMLXXGUQXTZGFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-3-methylcyclohexan-1-amine is a chemical compound with the molecular formula C10H19N It is a cycloalkane derivative, characterized by a cyclohexane ring substituted with a cyclopropyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-methylcyclohexan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with cyclopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopropyl-3-methylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, secondary amines

    Substitution: Alkylated or acylated derivatives

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-3-methylcyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-cyclopropyl-3-methylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can enhance the compound’s binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

N-cyclopropyl-3-methylcyclohexan-1-amine can be compared with other cycloalkane derivatives such as:

    Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.

    Cyclohexylamine: A compound with a cyclohexane ring substituted with an amine group.

    Methylcyclohexane: A cyclohexane ring substituted with a methyl group.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties compared to its simpler counterparts.

Eigenschaften

Molekularformel

C10H19N

Molekulargewicht

153.26 g/mol

IUPAC-Name

N-cyclopropyl-3-methylcyclohexan-1-amine

InChI

InChI=1S/C10H19N/c1-8-3-2-4-10(7-8)11-9-5-6-9/h8-11H,2-7H2,1H3

InChI-Schlüssel

CMLXXGUQXTZGFC-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(C1)NC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.